molecular formula C37H50N2O10 B043530 Methyllycaconitine CAS No. 21019-30-7

Methyllycaconitine

Número de catálogo: B043530
Número CAS: 21019-30-7
Peso molecular: 682.8 g/mol
Clave InChI: XLTANAWLDBYGFU-XTRFLXOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Methyllycaconitine Perchlorate involves multiple steps, starting from the extraction of the natural alkaloid from Delphinium plants. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

Methyllycaconitine Perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Neuropharmacology

MLA has been widely studied for its effects on the central nervous system, particularly regarding cognitive functions and neurodegenerative diseases. Key findings include:

  • Cognitive Dysfunction : Studies have demonstrated that MLA can induce cognitive dysfunction in rodent models, evidenced by reduced spontaneous alternation in T-maze tests. This effect is comparable to that induced by scopolamine, a well-known muscarinic antagonist. Notably, donepezil and galantamine effectively reversed MLA-induced cognitive deficits, suggesting that MLA may serve as a model for studying cognitive impairments related to nAChR dysfunction .
  • Neuroprotective Effects : MLA has shown protective effects against amyloid-beta (Aβ) peptide-induced cytotoxicity in neuronal cell lines. This protective mechanism is believed to be linked to the inhibition of Aβ-induced autophagy pathways and the involvement of the mammalian target of rapamycin (mTOR) signaling pathway . Such findings indicate potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Potential Therapeutic Applications

MLA's antagonistic properties at nAChRs suggest several therapeutic avenues:

  • Spastic Paralysis Treatment : Preliminary investigations have indicated that MLA may be beneficial in treating spastic paralysis, although comprehensive clinical studies are lacking .
  • Nicotine Dependence : Research suggests that MLA may reduce nicotine self-administration in animal models, indicating its potential as a therapeutic agent for nicotine addiction without inducing withdrawal symptoms .
  • Cannabis Dependence : MLA has been proposed as a candidate for managing cannabis dependence based on its ability to antagonize THC's effects in rat models .

Insecticidal Applications

MLA exhibits insecticidal properties, which could be harnessed in agricultural settings to manage pest populations effectively. Its mechanism involves targeting nAChRs in insects, leading to paralysis and death upon exposure .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Cognitive DysfunctionInduces cognitive deficits comparable to scopolamine; reversible by donepezil and galantamine
NeuroprotectionProtects against Aβ-induced cytotoxicity; involves mTOR pathway inhibition
Spastic Paralysis TreatmentPotential therapeutic agent; limited clinical evidence available
Nicotine DependenceReduces nicotine self-administration in rats
Cannabis DependenceAntagonizes THC effects; potential for therapeutic use
Insecticidal PropertiesEffective against pests via nAChR targeting

Case Study 1: Cognitive Dysfunction Induction

In a controlled study, rodents treated with MLA exhibited significant reductions in spontaneous alternation behavior within T-maze tests, indicating impaired cognitive function. The administration of donepezil reversed these effects, highlighting the potential for MLA as a tool for studying cognitive impairments related to nAChR activity.

Case Study 2: Neuroprotection Against Aβ

Research involving SH-SY5Y neuronal cell lines demonstrated that MLA treatment significantly mitigated Aβ-induced cytotoxicity. The mechanism was linked to the inhibition of autophagic processes triggered by Aβ exposure, suggesting MLA's role as a neuroprotective agent in Alzheimer's disease models.

Mecanismo De Acción

Methyllycaconitine Perchlorate exerts its effects by binding to and blocking neuronal nicotinic acetylcholine receptors, particularly those containing the α7-subunit. This blockade inhibits the receptor’s ability to respond to acetylcholine, thereby modulating neuronal signaling pathways. The compound’s high specificity for the α7-subtype makes it a valuable tool for distinguishing between different nicotinic receptor subtypes .

Comparación Con Compuestos Similares

Methyllycaconitine Perchlorate is unique due to its high specificity for α7-subunit-containing nicotinic receptors. Similar compounds include:

This compound Perchlorate stands out due to its high affinity and specificity for the α7-subtype, making it a valuable tool in neurobiological research.

Actividad Biológica

Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid primarily extracted from various species of the genus Delphinium. It is recognized for its potent antagonistic activity against α7 nicotinic acetylcholine receptors (nAChRs), making it a significant compound for pharmacological research, particularly in the context of neurological studies and potential therapeutic applications.

MLA functions as a selective antagonist of α7 nAChRs, with an inhibition constant (Ki) reported at approximately 1.4 nM, indicating its high potency in blocking these receptors . The compound competes effectively with other ligands, such as α-bungarotoxin and nicotine, showcasing its strong binding affinity to the receptor sites . The structure-activity relationship (SAR) studies reveal that modifications to MLA's structure significantly influence its biological activity, demonstrating that the presence of specific functional groups is critical for receptor interaction and antagonist efficacy.

Antagonist Potency

Recent studies have quantified MLA's antagonist effects on human α7 nAChRs. In experiments conducted on Xenopus oocytes expressing these receptors, MLA reduced agonist responses to acetylcholine (ACh) significantly, with normalized responses dropping to about 3.4% in the presence of MLA compared to controls . The IC50 value for MLA has been established at 2 nM, underscoring its effectiveness as an antagonist .

Comparative Potency of Analogs

Research has also explored various analogs of MLA to assess their antagonist activities. For instance, certain simplified analogs exhibited a reduction in ACh response to approximately 53% at 1 nM concentration, although they were less effective than MLA itself . This suggests that while structural simplification can yield compounds with antagonistic properties, optimization is necessary to achieve efficacy comparable to MLA.

CompoundIC50 (nM)% Response Reduction
This compound (MLA)296.6%
Analog 16Not specified~53%
Analog 19Not specified~53%

Pharmacological Implications

MLA's antagonistic properties have implications for various therapeutic areas, particularly in neuropharmacology. Its ability to inhibit α7 nAChRs may be beneficial in conditions where modulation of cholinergic signaling is required, such as in neurodegenerative diseases and psychiatric disorders. Furthermore, MLA has been shown to attenuate methamphetamine-induced neurotoxicity in animal models, suggesting potential protective roles against substance-induced neuronal damage .

Neuroprotective Effects

One notable study investigated the effects of MLA on methamphetamine-induced neurotoxicity in mice. The findings indicated that MLA administration significantly mitigated neurotoxic effects in the striatum, highlighting its potential as a neuroprotective agent .

Behavioral Studies

Behavioral assays have demonstrated that MLA can influence various neurophysiological responses linked to α7 nAChR activity. For instance, research indicates that MLA can alter behavioral outcomes associated with nicotine exposure, providing insights into its role in modulating cholinergic signaling pathways .

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to identify critical structural features that govern the biological activity of MLA and its analogs. These investigations reveal that modifications such as altering side chains or functional groups can drastically affect receptor affinity and potency. For example, removing certain moieties led to a significant decrease in antagonist activity .

Propiedades

Número CAS

21019-30-7

Fórmula molecular

C37H50N2O10

Peso molecular

682.8 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1

Clave InChI

XLTANAWLDBYGFU-XTRFLXOSSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

SMILES isomérico

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C

SMILES canónico

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Sinónimos

14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyllycaconitine
Reactant of Route 2
Reactant of Route 2
Methyllycaconitine
Reactant of Route 3
Reactant of Route 3
Methyllycaconitine
Reactant of Route 4
Methyllycaconitine
Reactant of Route 5
Methyllycaconitine
Reactant of Route 6
Methyllycaconitine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.